molecular formula C₄H₃N₅O B1140617 5-Diazoimidazole-4-carboxamide CAS No. 7008-85-7

5-Diazoimidazole-4-carboxamide

Cat. No.: B1140617
CAS No.: 7008-85-7
M. Wt: 137.1
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Description

5-Diazoimidazole-4-carboxamide is a chemical compound with the molecular formula C₄H₃N₅O. It is known for its instability and its potential antineoplastic activity, which has been observed in experimental tumor models . This compound is part of the broader class of diazo compounds, which are characterized by the presence of a diazo group (-N₂) attached to a carbon atom.

Mechanism of Action

Target of Action

It has been suggested that the compound may have antitumor activity, implying potential targets within cancerous cells .

Mode of Action

The precise mechanism of action of 5-Diazoimidazole-4-carboxamide remains unknown. It is postulated that some of its antitumor activity may rest on in vivo conversion to this compound and nor nitrogen mustard, which could result in antimetabolite and possibly alkylating activity .

Biochemical Pathways

It is known that the compound is connected to the imidazole intermediate 5-aminoimidazole-4-carboxamide ribotide (aicar), which is synthesized in both purine and histidine biosynthesis pathways but used only in purine biosynthesis .

Pharmacokinetics

Studies on related compounds, such as dacarbazine (dtic) and its metabolite 5-aminoimidazole-4-carboxamide (aic), suggest that these compounds have a biphasic plasma disappearance, with a terminal half-life of around 414 minutes . The primary route of excretion of absorbed drug is renal .

Result of Action

The cytotoxic action of this compound in Chinese hamster ovary cells is enhanced considerably in the presence of light, when this compound is being continuously generated . This suggests that the compound may have a significant impact on cellular survival and proliferation.

Action Environment

The action of this compound can be influenced by environmental factors such as light exposure. For instance, the cytotoxic action of the compound in Chinese hamster ovary cells is considerably enhanced in the presence of light . Additionally, the compound is soluble in Dimethyl Sulfoxide and Methanol, and it is recommended to be stored at 4° C .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Diazoimidazole-4-carboxamide can be synthesized from 5-aminoimidazole-4-carboxamide through a nitrosation reaction. The process involves the conversion of the amino group to a diazo group using nitrous acid. The reaction typically requires acidic conditions and a nitrosating agent such as sodium nitrite .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the same principles as laboratory-scale preparation. The key steps involve the careful control of reaction conditions to ensure the stability of the diazo compound, which can be prone to decomposition.

Chemical Reactions Analysis

Types of Reactions

5-Diazoimidazole-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nitrous Acid: Used for the initial nitrosation step in the synthesis.

    Isocyanates: React with the diazo compound to form cycloaddition products.

    Photolytic Conditions: Light exposure can induce specific reactions depending on the pH.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its diazo group, which imparts distinct reactivity compared to its amino precursor. This reactivity allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry and a compound of interest in cancer research.

Properties

IUPAC Name

5-diazoimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N5O/c5-3(10)2-4(9-6)8-1-7-2/h1H,(H2,5,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZLMSPFYNDYIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=[N+]=[N-])C(=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10939135, DTXSID70949098
Record name 4-Diazo-4H -imidazole-5-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[Amino(hydroxy)methylidene]-4H-imidazole-5-diazonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70949098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7008-85-7, 26230-33-1
Record name 4-Diazo-4H-imidazole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7008-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Diazoimidazole-4-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007008857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Diazo-4H -imidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[Amino(hydroxy)methylidene]-4H-imidazole-5-diazonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70949098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-diazo-4H-imidazole-5-carboxamide
Source European Chemicals Agency (ECHA)
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Record name 5-DIAZOIMIDAZOLE-4-CARBOXAMIDE
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